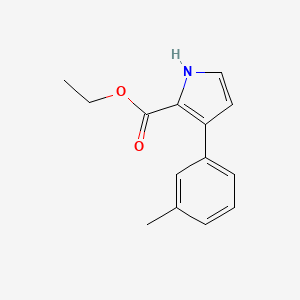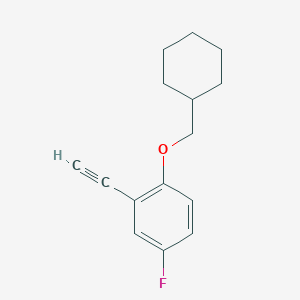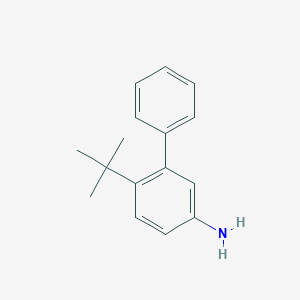
6-tert-Butylbiphenyl-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-Butylbiphenyl-3-ylamine is an organic compound characterized by a biphenyl core with a tert-butyl group attached to the sixth carbon and an amine group attached to the third carbon of the biphenyl ring. This compound is of interest in various scientific and industrial applications due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Biphenyl Derivatives Synthesis: The synthesis of this compound typically starts with the formation of biphenyl derivatives through coupling reactions such as the Suzuki-Miyaura cross-coupling reaction.
Amination Reaction:
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves optimized reaction conditions to maximize yield and purity. This includes the use of catalysts and controlled reaction environments to ensure consistent product quality.
Purification Techniques: Purification methods such as recrystallization, distillation, or chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds or hydroxylated derivatives.
Reduction: Reduction reactions can convert nitro groups to amine groups, enhancing the compound's functionality.
Substitution Reactions: Substitution reactions can introduce different functional groups, such as halogens or alkyl groups, at specific positions on the biphenyl ring.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Typical reducing agents include iron powder, tin chloride, and hydrogen gas.
Substitution Reagents: Halogenating agents like bromine or chlorine, and alkylating agents such as alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylated biphenyls.
Reduction Products: Amines, hydrazines.
Substitution Products: Halogenated biphenyls, alkylated biphenyls.
Scientific Research Applications
Chemistry: 6-tert-Butylbiphenyl-3-ylamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound's structural similarity to certain biological molecules makes it useful in studying biological processes and interactions. Medicine: It can serve as a precursor for the development of new drugs, particularly in the field of anti-inflammatory and analgesic medications. Industry: Its unique properties are exploited in the manufacture of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 6-tert-Butylbiphenyl-3-ylamine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would vary based on the compound's intended use.
Comparison with Similar Compounds
Biphenyl-3-ylamine: Similar structure but lacks the tert-butyl group.
4-tert-Butylbiphenyl-3-ylamine: Similar structure but with the tert-butyl group at a different position.
Naphthalene derivatives: Compounds with similar aromatic structures but different core frameworks.
Uniqueness: 6-tert-Butylbiphenyl-3-ylamine's unique combination of the tert-butyl group and the amine group provides distinct chemical and physical properties compared to its analogs, making it particularly valuable in specific applications.
Properties
Molecular Formula |
C16H19N |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
4-tert-butyl-3-phenylaniline |
InChI |
InChI=1S/C16H19N/c1-16(2,3)15-10-9-13(17)11-14(15)12-7-5-4-6-8-12/h4-11H,17H2,1-3H3 |
InChI Key |
PFXJMDDZFGMJGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-(3,4-Dimethoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B15340325.png)
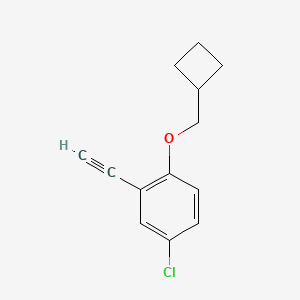
![1-[(E)-benzylideneamino]-1-methylguanidine;hydroiodide](/img/structure/B15340347.png)
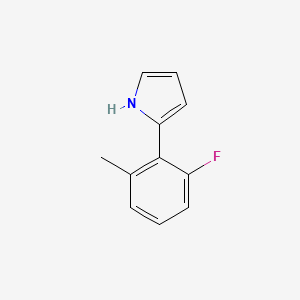
![3-(6-Chloro-pyridin-3-ylmethoxy)-7-nitro-7H-imidazo[2,1-b][1,3]oxazine](/img/structure/B15340361.png)
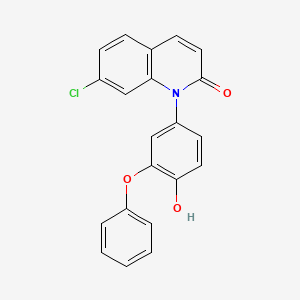

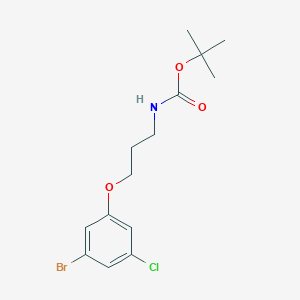
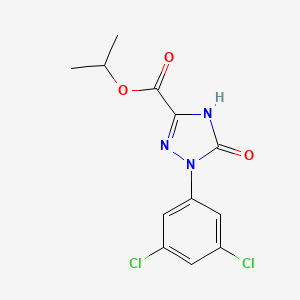
![1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B15340387.png)
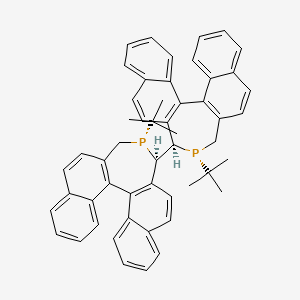
![1-methyl-N-((1R,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide hydrochloride](/img/structure/B15340412.png)
